![molecular formula C14H23BrN2 B5713045 (2-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5713045.png)
(2-bromobenzyl)[2-(diethylamino)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromobenzyl)[2-(diethylamino)ethyl]methylamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDAM and is a member of the class of compounds known as arylalkylamines. BDAM has been found to have a variety of biochemical and physiological effects and has been used in a number of different research applications.
Mecanismo De Acción
BDAM acts by inhibiting the VMAT2 transporter. This inhibition results in the accumulation of monoamine neurotransmitters in the cytoplasm of neurons. This accumulation can lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
BDAM has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the nervous system. It has also been found to decrease the uptake of these neurotransmitters into synaptic vesicles. In addition, BDAM has been found to have an effect on the activity of certain ion channels in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDAM in lab experiments is its selectivity for the VMAT2 transporter. This selectivity allows researchers to study the role of this transporter in the nervous system without affecting other neurotransmitter systems. One limitation of using BDAM is its potential toxicity. High doses of BDAM have been found to be toxic to cells in vitro.
Direcciones Futuras
There are a number of different future directions for research involving BDAM. One area of interest is the role of VMAT2 in neurodegenerative diseases such as Parkinson's disease. BDAM has been found to increase the release of dopamine in the nervous system, which may have therapeutic potential in the treatment of Parkinson's disease. Another area of interest is the development of new compounds that can selectively inhibit other neurotransmitter transporters in the nervous system.
Métodos De Síntesis
BDAM can be synthesized using a variety of different methods. One common method involves the reaction of 2-bromobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of BDAM as a white solid.
Aplicaciones Científicas De Investigación
BDAM has been used in a variety of different scientific research applications. One area where it has been particularly useful is in the study of the nervous system. BDAM has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting this transporter, BDAM can be used to study the release and uptake of these neurotransmitters in the nervous system.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2/c1-4-17(5-2)11-10-16(3)12-13-8-6-7-9-14(13)15/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDMGCVDQUJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.